(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide

Medicinal Chemistry Chiral Synthesis Quality Control

Stereochemical ambiguity in lead optimization generates misleading SAR. This (3S,4S) single enantiomer eliminates uncertainty from racemic or cis-diastereomer contamination, ensuring that binding data directly correlates to the defined configuration. - Defined vectors for fragment-based drug discovery and PDE10/kinase inhibitor design. - Sp³-rich azetidine-piperidine core (MW 183.25) with dual H-bond donor/acceptor functionality. - TFA salt analog available (CAS 1449117-49-0) for enhanced aqueous solubility in SPR/NMR assays.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B11911108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CN(C1)C2CCNCC2C(=O)N
InChIInChI=1S/C9H17N3O/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12/h7-8,11H,1-6H2,(H2,10,13)/t7-,8-/m0/s1
InChIKeyXJVWVQNYDPRKHS-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide – Overview


(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide (CAS 1624262-26-5) is a chiral, non-racemic heterocyclic building block belonging to the azetidine-piperidine carboxamide class . With the molecular formula C₉H₁₇N₃O and a molecular weight of 183.25 g/mol, it features a trans-configured piperidine ring bearing an azetidine substituent at the 4-position and a primary carboxamide at the 3-position . The two stereogenic centers at C3 and C4 confer a defined three-dimensional orientation that distinguishes this single enantiomer from its cis diastereomers and racemic trans mixtures. This well-defined sp³-rich architecture is of high interest for fragment-based and structure-guided medicinal chemistry campaigns where vectorial exit angles and hydrogen-bonding topology directly govern target engagement [1].

(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide – Generic Substitution Pitfalls


The azetidine-piperidine carboxamide scaffold exists as four distinct stereoisomers—(3S,4S), (3R,4R), (3S,4R), and (3R,4S)—each with unique spatial presentation of the azetidine nitrogen and carboxamide vectors [1]. In medicinal chemistry, stereochemical configuration directly impacts binding affinity, selectivity, and off-target profiles. Procuring the racemic trans mixture (CAS 1147422-13-6) or the wrong enantiomer introduces uncertainty in structure-activity relationship (SAR) studies, as enantiomers can exhibit drastically different potency and pharmacokinetic properties . Furthermore, cis diastereomers (e.g., CAS 1403766-65-3) place the azetidine and carboxamide groups on the same face of the piperidine ring, altering the molecular shape and hydrogen-bonding geometry relative to the target protein binding site. Without rigorous stereochemical control, lead optimization campaigns risk generating misleading SAR, wasting resources, and ultimately failing to identify a viable clinical candidate.

(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide – Comparator Evidence


Stereochemical Purity & Enantiomeric Excess

The (3S,4S) enantiomer is supplied as a single, stereochemically defined entity. Vendor specifications commonly report ≥95% purity for the free base and ≥95% for the TFA salt form . In contrast, the racemic trans mixture (CAS 1147422-13-6) and the cis diastereomer (CAS 1403766-65-3) are intrinsically mixtures of enantiomers or distinct diastereomers, respectively, which must be resolved before use in asymmetric synthesis or enantioselective assays. The availability of a defined single enantiomer eliminates the need for costly and time-consuming chiral resolution steps, providing immediate entry into stereochemically pure compound libraries.

Medicinal Chemistry Chiral Synthesis Quality Control

Salt Form Stability & Handling

The compound is commercially supplied both as the free base (CAS 1624262-26-5) and as the 2,2,2-trifluoroacetic acid (TFA) salt (CAS 1449117-49-0) . The TFA salt offers enhanced solubility in aqueous and polar organic media, simplifying dissolution for biochemical assay preparation. In comparison, the free base form of the cis diastereomer (CAS 1403766-65-3) is predominantly available without a corresponding salt option . For high-throughput screening (HTS) core facilities and automated liquid-handling workflows, the availability of a soluble, pre-weighed TFA salt reduces DMSO stock preparation time and minimizes batch-to-batch variability due to hydration differences.

Compound Management Formulation Solid-State Chemistry

Fragment-Like Physicochemical Profile

With a molecular weight of 183.25 g/mol, 2 hydrogen bond donors (carboxamide NH₂), 3 hydrogen bond acceptors, and a topological polar surface area (TPSA) of approximately 58.4 Ų, the compound resides well within fragment-like space (MW < 250, tPSA < 90 Ų) . This profile permits substantial molecular growth during lead optimization without breaching Lipinski's rule-of-five boundaries. The unsubstituted piperidine-3-carboxamide core (CAS 4138-26-5, MW 128.17 g/mol) is smaller but lacks the azetidine vector for exploring additional binding pockets. Conversely, larger, pre-decorated analogs (MW > 300) frequently violate fragment-based screening criteria. The (3S,4S) compound thus occupies an optimal intermediate complexity space for fragment elaboration [1].

Fragment-Based Drug Discovery Lead-Like Properties Physicochemical Profiling

Chiral Purity Retention in One-Pot Synthesis

A reported one-pot synthesis of chiral azetidinepiperidines utilizes commercially available chiral amines to construct the (3S,4S) scaffold while preserving the enantiomeric purity of the starting material [1]. This methodology eliminates racemization-prone intermediates and avoids chromatographic chiral separation steps. In contrast, multi-step syntheses of racemic trans-azetidinepiperidines often require supercritical fluid chromatography (SFC) or diastereomeric salt resolution to isolate a single enantiomer, adding 2–3 synthetic steps and reducing overall yield. While no direct yield comparison specific to the (3S,4S) compound is published, the one-pot strategy is documented to provide chiral azetidinepiperidines in good to high yields [1].

Asymmetric Synthesis Process Chemistry Chiral Pool Strategy

Regioisomeric Differentiation

A critical structural distinction exists between (3S,4S)-4-(azetidin-1-yl)piperidine-3-carboxamide and the regioisomer 1-azetidin-3-ylpiperidine-4-carboxamide. In the target compound, the azetidine ring is directly attached to the piperidine C4 carbon via the azetidine nitrogen, orienting the azetidine ring equatorially relative to the piperidine chair . In the regioisomer, the connectivity is reversed, placing the piperidine nitrogen at the azetidine 3-position. Published SAR in the PDE10 inhibitor patent series (US 8691986 B2) demonstrates that the azetidine-piperidine connectivity pattern significantly modulates PDE10 inhibitory potency [1]. Although the (3S,4S) compound is not itself a disclosed PDE10 inhibitor, its connectivity pattern matches the general scaffold of active compounds in this series, providing a validated vector for elaboration.

Kinase Inhibitors GPCR Modulators Structure-Based Design

(3S,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide – Application Scenarios


Fragment Library Expansion for FBDD

The (3S,4S) enantiomer is ideally suited for inclusion in sp³-rich fragment libraries used in fragment-based drug discovery. Its defined chirality, fragment-like molecular weight (183.25 g/mol), and dual hydrogen-bonding functionality (carboxamide donor/acceptor and azetidine nitrogen) make it a versatile starting point for fragment growing, merging, or linking campaigns [1]. Procurement of the single enantiomer ensures that any observed binding in NMR or SPR fragment screens can be directly attributed to the (3S,4S) configuration, eliminating ambiguity from racemic mixtures.

PDE10 Inhibitor Lead Optimization

The 4-(azetidin-1-yl)piperidine-3-carboxamide connectivity pattern matches the core scaffold of potent PDE10 inhibitors disclosed by Amgen [1]. Research groups pursuing CNS indications (Huntington's disease, schizophrenia) can use the (3S,4S) building block to elaborate novel analogs via amide coupling, reductive amination, or N-arylation at the piperidine and azetidine nitrogens. The defined stereochemistry supports computational docking studies that require a single, discrete enantiomer for free energy perturbation (FEP) calculations and molecular dynamics simulations [2].

Kinase Hinge-Binder Design

The azetidine-piperidine scaffold provides a rigid, sp³-enriched core suitable for orienting hinge-binding motifs in kinase inhibitor design. The (3S,4S) configuration places the carboxamide in a pseudo-equatorial orientation, which can engage the kinase hinge region via dual hydrogen bonds, while the azetidine ring explores a proximal hydrophobic pocket [1]. Utilizing the single enantiomer from project inception ensures that kinase selectivity profiles are not confounded by the opposite enantiomer's off-target activity, reducing the risk of erroneous selectivity data.

Biophysical Assays & Protein NMR

For protein-observed NMR (e.g., ¹⁵N-HSQC, ¹⁹F NMR) and surface plasmon resonance (SPR) studies, a single enantiomer of defined stereochemistry is mandatory for accurate Kd determination and binding site mapping [1]. The TFA salt form (CAS 1449117-49-0) offers superior aqueous solubility, facilitating preparation of concentrated stock solutions for titration experiments. The compound's low molecular weight minimizes non-specific binding artifacts common with larger, more lipophilic ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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